molecular formula C19H18BrN3O B12273868 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B12273868
M. Wt: 384.3 g/mol
InChI Key: LJMACYUBEGUOSB-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the coupling of the brominated benzamide with a pyrazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Has a chlorine atom instead of bromine.

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Does not have the bromine atom.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide confer unique chemical and biological properties.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

2-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C19H18BrN3O/c1-23-13-16(12-22-23)15-8-6-14(7-9-15)10-11-21-19(24)17-4-2-3-5-18(17)20/h2-9,12-13H,10-11H2,1H3,(H,21,24)

InChI Key

LJMACYUBEGUOSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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